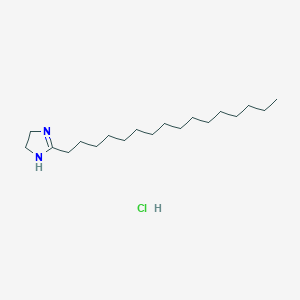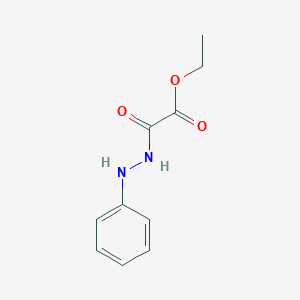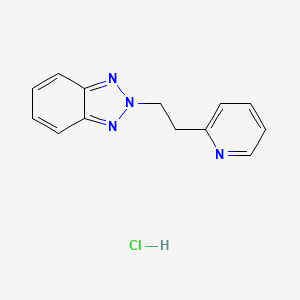
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is an organic compound that features an amino group, a propanoic acid moiety, and a dichlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzyl chloride.
Amination: The benzyl chloride undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.
Formation of Propanoic Acid: The intermediate product is then subjected to a series of reactions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the amino and propanoic acid moieties.
3,5-Dichlorobenzoic acid: Contains the dichlorobenzyl group and a carboxylic acid but lacks the amino group.
Uniqueness
(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H11Cl2NO2 |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(3,5-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1,5,13H2,(H,14,15)/t7-/m0/s1 |
Clave InChI |
MDTRNDQNDDIKBF-ZETCQYMHSA-N |
SMILES isomérico |
C1=C(C=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

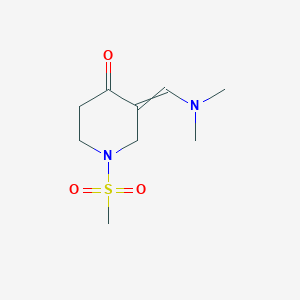
![4-chloro-3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13998088.png)
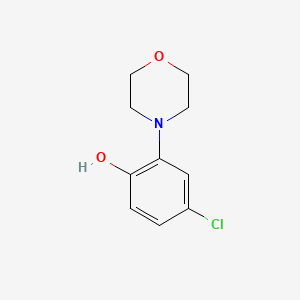
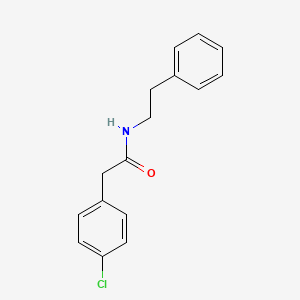
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
